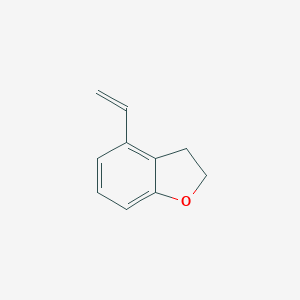

4-Vinil-2,3-dihidrobenzofurano

Descripción general

Descripción

Synthesis Analysis

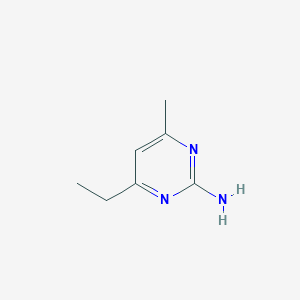

The synthesis of 4-Vinyl-2,3-dihydrobenzofuran and related compounds often involves innovative methods that allow for efficient and selective formation of the desired structures. For instance, the [3 + 2] coupling of quinone monoacetals with vinyl ethers catalyzed by tetrabutylammonium triflate offers a regiocontrolled synthesis of 2-oxygenated dihydrobenzofurans, highlighting a new activation method of the acetal moiety under acid-free conditions (Tohru Kamitanaka et al., 2021). Similarly, metal-free coupling reactions between 2-vinylphenols and carboxylic acids have been developed, using Bu4NI as a catalyst and t-BuOOH as an oxidant, to synthesize 3-acyloxy-2,3-dihydrobenzofurans, demonstrating a simple methodology under metal-free conditions with high atom economy (Jijun Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-Vinyl-2,3-dihydrobenzofuran derivatives is crucial for their chemical behavior and properties. Synthesis approaches, such as the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade, play a significant role in constructing the 2-vinylbenzofuran framework, indicating the complexity and versatility of these molecules (Jie‐Ping Wan et al., 2014).

Chemical Reactions and Properties

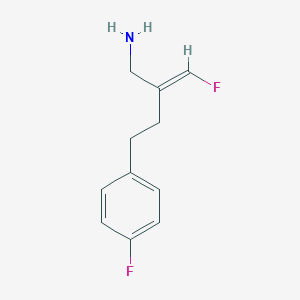

Chemical reactions involving 4-Vinyl-2,3-dihydrobenzofuran derivatives are diverse. For example, palladium-catalyzed reactions with nucleophiles demonstrate the versatility of 2-vinyl-2,3-dihydrobenzofurans in synthesizing phenols where nucleophiles are incorporated into the butenyl moiety, showcasing their reactivity and potential for functional group modifications (Takahiro Hosokawa et al., 1986).

Physical Properties Analysis

The physical properties of 4-Vinyl-2,3-dihydrobenzofuran derivatives, such as their solubility, melting points, and boiling points, are influenced by the molecular structure and substituents. These properties are essential for determining the compound's applicability in various fields, including materials science and pharmaceuticals. However, specific studies detailing these properties were not identified in the current research summary.

Chemical Properties Analysis

The chemical properties of 4-Vinyl-2,3-dihydrobenzofuran, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photoluminescence, are crucial for understanding its behavior in chemical reactions and potential applications. For instance, the photoluminescent properties of conjugated aryl–vinyl systems based on 4-Vinyl-2,3-dihydrobenzofuran derivatives highlight their potential in optical materials and sensors, displaying high fluorescence quantum yields (M. Bosiak et al., 2013).

Aplicaciones Científicas De Investigación

Epoxidación Estereocomplementaria

El 4-Vinil-2,3-dihidrobenzofurano se ha utilizado en el proceso de epoxidación estereocomplementaria . Este proceso implica el uso de mutantes de Sestya con estabilidad y enantioselectividad mejoradas. La robustez de SeStyA, una monooxigenasa de estireno de Streptomyces exfoliatus, se mejoró utilizando un enfoque basado en el consenso, lo que llevó a la identificación exitosa de varias mutaciones beneficiosas .

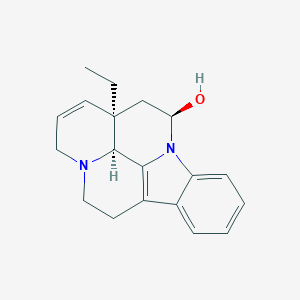

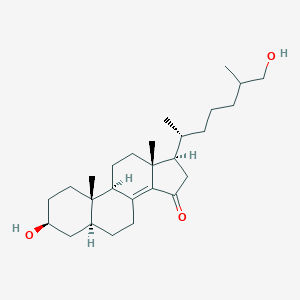

Intermedio de Tasimelteon

El this compound es un intermedio en la síntesis de Tasimelteon . Tasimelteon es un medicamento utilizado para el tratamiento del trastorno del sueño-vigilia no de 24 horas, particularmente en individuos ciegos .

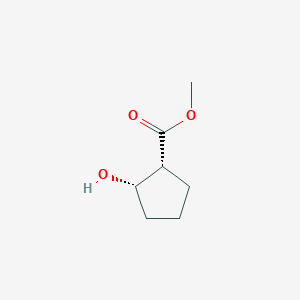

Epoxidación Asimétrica

El compuesto se ha utilizado en la epoxidación asimétrica de olefinas terminales no funcionalizadas . Este es un proceso desafiante, y el uso de this compound ha mostrado resultados prometedores .

Síntesis de Derivados de Benzofurano

El this compound se utiliza en la síntesis de derivados de benzofurano . Estos derivados han mostrado fuertes actividades biológicas como antitumorales, antibacterianas, antioxidantes y antivirales .

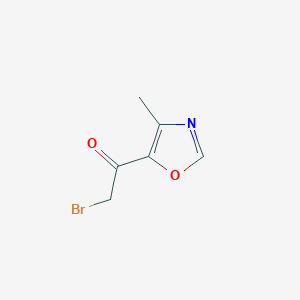

Construcción de DHB Halogenados

El compuesto es compatible con la presencia de bromuros de arilo, lo que permite la construcción de DHB halogenados . Estos luego pueden ser elaborados aún más a través de reacciones de acoplamiento catalizadas por metales de transición tradicionales

Safety and Hazards

Direcciones Futuras

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Future research may focus on developing more efficient synthetic routes and exploring further applications of 4-Vinyl-2,3-dihydrobenzofuran.

For a more detailed analysis, please refer to the original sources .

Mecanismo De Acción

Target of Action

It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus .

Mode of Action

It has been used as a substrate in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus . This enzyme can catalyze the enantioselective epoxidation of terminal olefins .

Biochemical Pathways

It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which is involved in the metabolism of styrene and its derivatives.

Result of Action

It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which can catalyze the enantioselective epoxidation of terminal olefins .

Action Environment

It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which can catalyze the enantioselective epoxidation of terminal olefins . The inactivation half-life of the mutants M6R and M5S at 40°C was increased to 25.4 and 5.9-fold of the wild-type, respectively .

Propiedades

IUPAC Name |

4-ethenyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZOPMPOGRQZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2CCOC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466043 | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

230642-84-9 | |

| Record name | 4-Ethenyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyl-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches for producing 4-vinyl-2,3-dihydrobenzofuran?

A1: Two main synthetic approaches are highlighted in the research:

- Palladium-catalyzed reaction: One method involves reacting 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction yields crude 4-vinyl-2,3-dihydrobenzofuran, which is then purified through distillation [].

- Imidate ester chemistry and phase-transfer catalysis: This two-step process starts with treating 2,3-bis(2-hydroxyethyl)phenol with the Vilsmeier reagent to generate a bis-imidate intermediate. This intermediate is then converted to 4-(2-chloroethyl)-2,3-dihydrobenzofuran through ring closure and chloride displacement reactions. Finally, dehydrohalogenation using a phase-transfer catalyst yields 4-vinyl-2,3-dihydrobenzofuran [].

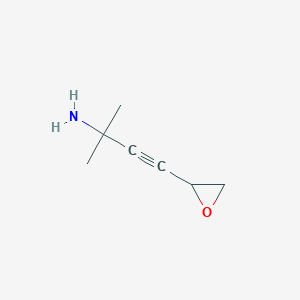

Q2: What is a notable application of 4-vinyl-2,3-dihydrobenzofuran in organic synthesis?

A2: 4-Vinyl-2,3-dihydrobenzofuran serves as a crucial starting material in the asymmetric synthesis of (−)-tasimelteon []. This drug is used to treat Non-24-Hour Sleep-Wake Disorder in blind individuals. The synthesis utilizes the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a ketone derived from 4-vinyl-2,3-dihydrobenzofuran as a key step.

Q3: Are there any studies on enhancing the enzymatic epoxidation of 4-vinyl-2,3-dihydrobenzofuran?

A3: While not directly discussed in the provided abstracts, research exists on using engineered enzymes to enhance the epoxidation of 4-vinyl-2,3-dihydrobenzofuran. For instance, mutants of the enzyme Sestya have shown improved stability and enantioselectivity in catalyzing the stereo-complementary epoxidation of this compound []. This highlights the potential for biocatalytic approaches in modifying and utilizing 4-vinyl-2,3-dihydrobenzofuran.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)

![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)